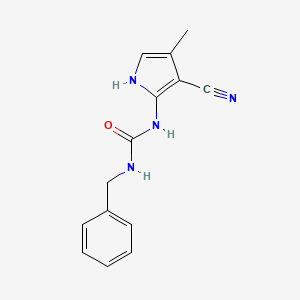
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N'-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(phenylmethyl)- is a synthetic organic compound that belongs to the class of substituted ureas It is characterized by the presence of a cyano group, a methyl group, and a phenylmethyl group attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(phenylmethyl)- typically involves the reaction of 3-cyano-4-methyl-1H-pyrrole-2-carboxylic acid with benzylamine in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrrole ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ureas with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and interact with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways and receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The cyano group and the urea linkage allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. The pyrrole ring provides additional stability and specificity in binding.
類似化合物との比較
- Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(phenylmethyl)-
- Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(methyl)-
- Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(ethyl)-
Comparison: Compared to its analogs, Urea, N-(3-cyano-4-methyl-1H-pyrrol-2-yl)-N’-(phenylmethyl)- exhibits unique properties due to the presence of the phenylmethyl group. This group enhances the compound’s ability to interact with hydrophobic pockets in target molecules, potentially increasing its binding affinity and specificity. The cyano group also contributes to the compound’s reactivity and versatility in chemical reactions.
特性
CAS番号 |
61078-82-8 |
|---|---|
分子式 |
C14H14N4O |
分子量 |
254.29 g/mol |
IUPAC名 |
1-benzyl-3-(3-cyano-4-methyl-1H-pyrrol-2-yl)urea |
InChI |
InChI=1S/C14H14N4O/c1-10-8-16-13(12(10)7-15)18-14(19)17-9-11-5-3-2-4-6-11/h2-6,8,16H,9H2,1H3,(H2,17,18,19) |
InChIキー |
OAPCZKQCMMKGAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC(=C1C#N)NC(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


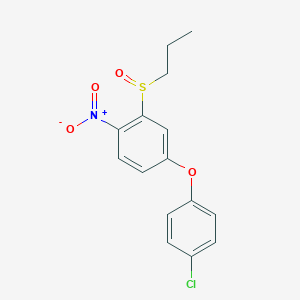
![2-(Ethyl{4-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B14604703.png)
![N-[(4-bromobenzenecarbothioyl)carbamoyl]naphthalene-1-carboxamide](/img/structure/B14604709.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-4-methoxybenzamide](/img/structure/B14604731.png)
![Ethyl 2-[chloro(dimethyl)silyl]propanoate](/img/structure/B14604733.png)
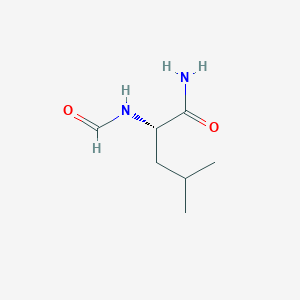

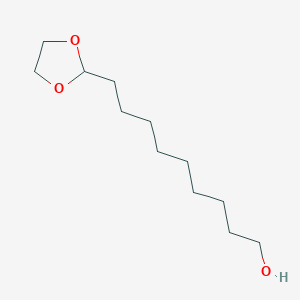
![N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea](/img/structure/B14604751.png)
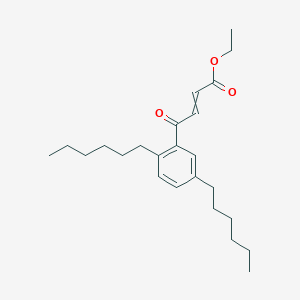

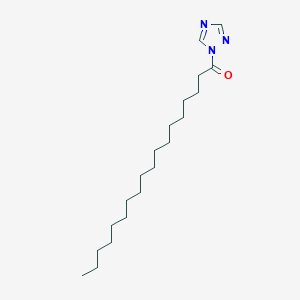

![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)
